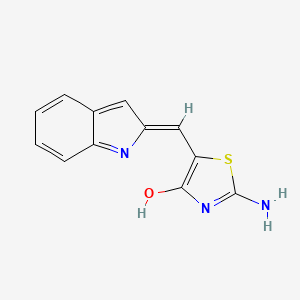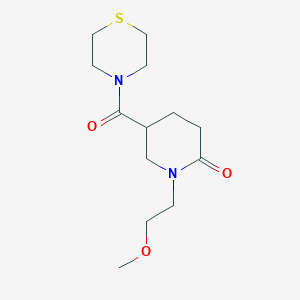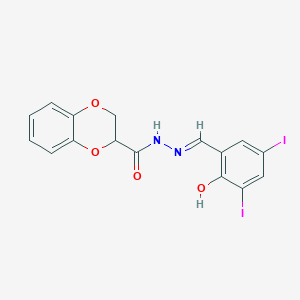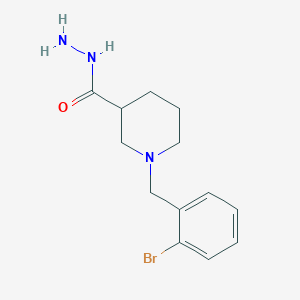
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as EPPC, is a synthetic compound that belongs to the class of pyrazole derivatives. EPPC has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to enhance the efficacy of chemotherapy drugs. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and repair. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been shown to bind to the CB1 receptor, which is involved in the regulation of appetite, pain, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal tool for studying their activity. However, one of the limitations of using N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective analogs of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. Another area of research is the investigation of the role of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in the regulation of other enzymes and receptors. Finally, the potential clinical applications of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in the treatment of cancer and Alzheimer's disease warrant further investigation.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a unique mechanism of action, which makes it an ideal tool for studying the activity of various enzymes and receptors. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has a number of potential applications in the fields of cancer and Alzheimer's disease research. While there are limitations to its use in lab experiments, the future directions for the study of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide are promising.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a multistep process that involves the reaction of 2-ethoxybenzoyl chloride with ethyl hydrazine to form 2-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the addition of a carboxamide group to the pyrazole ring using acetic anhydride and triethylamine. The purity of the final product is confirmed using various analytical techniques such as NMR and mass spectrometry.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-12(9-10-15-17)14(18)16-11-7-5-6-8-13(11)19-4-2/h5-10H,3-4H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIIVPTYKLKJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)

![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)

![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)
![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)

![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)


![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)